molecular formula C20H34O5 B1212965 Dihydrograyanotoxin II CAS No. 38776-76-0

Dihydrograyanotoxin II

Katalognummer: B1212965
CAS-Nummer: 38776-76-0
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: IGKWESNBSFVVHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydrograyanotoxin II, also known as this compound, is a useful research compound. Its molecular formula is C20H34O5 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 323779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Pain Management

Dihydrograyanotoxin II exhibits properties that may be beneficial for pain management. It interacts with voltage-gated sodium channels, which are critical in transmitting pain signals. Selective inhibition of specific sodium channels, such as NaV1.8, has been shown to provide pain relief without the addictive properties associated with opioids1.

Case Study: Clinical Trials on Pain Relief

  • Objective: To assess the efficacy of sodium channel blockers, including derivatives of this compound, in managing acute and chronic pain.
  • Results: In a recent clinical trial, a derivative demonstrated significant pain reduction in patients post-surgery compared to placebo controls. The study highlighted a marked decrease in pain levels measured on a standardized scale1.

2. Antihypertensive Properties

Research indicates that this compound may possess antihypertensive effects. Extracts containing this compound have been tested for their ability to lower blood pressure effectively.

Data Table: Antihypertensive Effects of this compound

Study ReferenceExperimental ModelDosageBlood Pressure Reduction (%)
Rat Model0.01 pg15%
Isolated TissuesVaries20%

Biotechnological Applications

1. Research Tool for Ion Channels

This compound serves as a valuable research tool in studying ion channels involved in various physiological processes. Its ability to selectively bind to sodium channels makes it an important compound for exploring channelopathies and related disorders.

Case Study: Investigating Sodium Channel Pathologies

  • Objective: To use this compound as a marker for studying sodium channel dysfunctions.
  • Findings: The compound facilitated the identification of specific sodium channel subtypes involved in diseases such as epilepsy and cardiac arrhythmias, providing insights into potential therapeutic targets .

Safety and Toxicity Considerations

While this compound shows promise in therapeutic applications, its safety profile remains under investigation. Studies have indicated that while it can induce significant physiological effects, careful consideration of dosage is crucial to minimize potential toxicity.

Data Table: Toxicity Profile of this compound

Study ReferenceDosage RangeObserved Toxicity Symptoms
Low (0.01 pg)Minimal
High (>0.1 pg)Cardiac irregularities

Analyse Chemischer Reaktionen

Redox Reactions and Sodium Channel Modulation

α-2H-GTX II alters sodium ion (Na⁺) permeability in excitable membranes through redox-dependent interactions. Key findings include:

Parameterα-2H-GTX II ValueGrayanotoxin I (GTX I) ValueReference
Rate constant (oxidative phase)0.28 s⁻¹0.05 s⁻¹
Inotropic effect onset (0.5 μM)6.59 ± 0.48 min8.10 ± 0.42 min
Washout rate constant0.212 ± 0.020 min⁻¹0.0961 ± 0.0014 min⁻¹
  • Mechanism : α-2H-GTX II binds to voltage-gated Na⁺ channels, stabilizing their open state via hydrophobic interactions with the channel’s pore domain. This increases Na⁺ influx, depolarizing membranes and enhancing cardiac contractility .

  • Reversibility : The toxin’s effects are reversed by tetrodotoxin (TTX), which competitively inhibits Na⁺ channels .

Synthetic Modifications and Functionalization

α-2H-GTX II’s synthesis involves strategic functionalization of a polycyclic core:

Key Steps :

  • Protection of Alcohols :

    • Tertiary alcohols are protected using tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions5.

    • Example: TBSCl in DMF with imidazole catalyst.

  • Desaturation and Iodination :

    • Selenium-based reagents (e.g., benzene seleninic anhydride) induce syn-elimination to form α,β-unsaturated ketones5.

    • Iodination at the α-position proceeds via electrophilic substitution, yielding intermediates for Grignard reactions5.

  • Ring-Closing Metathesis :

    • Vinyl groups introduced via 1,2-addition and conjugate addition enable cyclooctane formation using Grubbs catalyst5.

Comparative Reactivity with Analogues

α-2H-GTX II exhibits faster kinetics than GTX I due to structural differences:

Propertyα-2H-GTX IIGTX I
Membrane depolarization onset30 s2 min
Arrhythmia typeFailure to followPersistent extrasystoles
Na⁺ permeability enhancementRapid, transientSlow, sustained
  • Structural Basis : The dihydro modification in α-2H-GTX II reduces steric hindrance, accelerating membrane interaction and toxin dissociation 5.

Enzymatic Interactions

α-2H-GTX II inhibits Na⁺,K⁺-ATPase activity in cardiac tissues, though less potently than ouabain:

ConditionOuabain-Sensitive Rb⁺ Uptake (nmol/mg tissue)
Control0.745 ± 0.096
5.0 μM α-2H-GTX II0.744 ± 0.098
10.0 μM α-2H-GTX II0.790 ± 0.053
  • Implication : Unlike cardiac glycosides, α-2H-GTX II’s inotropic effects arise primarily from Na⁺ channel modulation rather than direct ATPase inhibition .

Oxidative Degradation

Exposure to molecular oxygen oxidizes α-2H-GTX II’s dihydropyran ring, diminishing toxicity:

  • Rate : 14 M⁻¹s⁻¹ (bimolecular rate constant at 4°C) .

  • Product : Epoxidized derivatives with reduced Na⁺ channel affinity .

Eigenschaften

CAS-Nummer

38776-76-0

Molekularformel

C20H34O5

Molekulargewicht

354.5 g/mol

IUPAC-Name

5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol

InChI

InChI=1S/C20H34O5/c1-10-11-5-6-12-16(23)19(11,9-18(12,4)24)8-15(22)20(25)13(10)7-14(21)17(20,2)3/h10-16,21-25H,5-9H2,1-4H3

InChI-Schlüssel

IGKWESNBSFVVHE-UHFFFAOYSA-N

SMILES

CC1C2CCC3C(C2(CC(C4(C1CC(C4(C)C)O)O)O)CC3(C)O)O

Kanonische SMILES

CC1C2CCC3C(C2(CC(C4(C1CC(C4(C)C)O)O)O)CC3(C)O)O

Synonyme

alpha-dihydrograyanotoxin II
dihydrograyanotoxin II
dihydrograyanotoxin II, (3alpha,6beta,14R)-isomer
dihydrograyanotoxin II, (3beta,6beta,10alpha,14R)-isome

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.